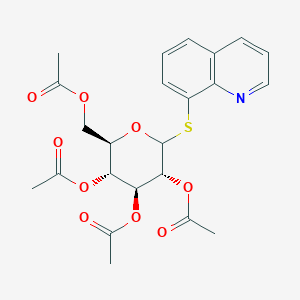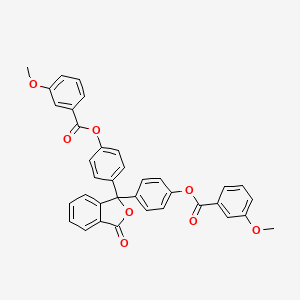![molecular formula C31H25N5OS B10886779 N,N-diphenyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10886779.png)
N,N-diphenyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジフェニル-2-{[5-(2-フェニルエチル)-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル]スルファニル}アセトアミドは、分子式がC₃₁H₂₅N₅OS、平均質量が515.628 Daの複雑な有機化合物です
合成法
N,N-ジフェニル-2-{[5-(2-フェニルエチル)-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル]スルファニル}アセトアミドの合成は、通常、トリアジノインドールコアの調製から始まる複数の段階を伴います。 一般的な方法の1つは、沸騰酢酸中でイサチンと2-アミノグアニジン炭酸塩を反応させて、3-アミノ-[1,2,4]-トリアジノ[5,6-b]インドールを形成することです 。 この中間体は、アルデヒド、塩化エチルホルミエート、ニニンヒドリンなどの様々な試薬と反応させて、目的の化合物を生成できます 。 工業的生産方法は、収量と純度を向上させるために、これらの反応条件の最適化を伴う場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by reacting an appropriate indole derivative with a triazine derivative under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the triazinoindole core is reacted with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Diphenylacetamide Moiety: The final step involves the reaction of the intermediate compound with diphenylacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.
化学反応の分析
N,N-ジフェニル-2-{[5-(2-フェニルエチル)-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル]スルファニル}アセトアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 特にインドールとトリアジノ部分において、ハロゲンやアルキル化剤などの試薬を使用して、求電子置換反応と求核置換反応が起こる可能性があります.
科学研究への応用
この化合物は、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、様々な有機反応における試薬として使用されます。
科学的研究の応用
2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
N,N-ジフェニル-2-{[5-(2-フェニルエチル)-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル]スルファニル}アセトアミドの作用機序は、様々な分子標的や経路との相互作用を伴います。 インドールとトリアジノ部分は、複数の受容体に高い親和性で結合することを可能にし、その多様な生物活性を引き出します 。 特定のアプリケーションや生物学的コンテキストによっては、正確な分子標的と経路が異なる場合があります。
類似化合物との比較
N,N-ジフェニル-2-{[5-(2-フェニルエチル)-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル]スルファニル}アセトアミドは、以下のような他のインドール誘導体と比較できます。
インドール-3-酢酸: 異なる生物活性を持つ植物ホルモン。
インドール-2-カルボン酸誘導体: 抗ウイルス特性で知られています.
トリアジノインドール誘導体: 類似のコア構造を持っていますが、置換基が異なり、生物活性も異なります.
この化合物の独自性は、トリアジノインドールコアとジフェニルおよびフェニルエチル基の特定の組み合わせにあり、これにより、独特の化学的および生物学的特性がもたらされます。
特性
分子式 |
C31H25N5OS |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
N,N-diphenyl-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C31H25N5OS/c37-28(36(24-14-6-2-7-15-24)25-16-8-3-9-17-25)22-38-31-32-30-29(33-34-31)26-18-10-11-19-27(26)35(30)21-20-23-12-4-1-5-13-23/h1-19H,20-22H2 |
InChIキー |
BVYQLBGMGRCMCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)N(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10886710.png)
![1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate](/img/structure/B10886712.png)
methanone](/img/structure/B10886719.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10886727.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10886737.png)
![2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate](/img/structure/B10886746.png)
![S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate](/img/structure/B10886750.png)
methanone](/img/structure/B10886762.png)

![N'-{(E)-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10886772.png)
![{4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10886780.png)
![methyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate](/img/structure/B10886783.png)

